molecular formula C9H14N6 B14481809 N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine CAS No. 66215-24-5

N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14481809
CAS No.: 66215-24-5
M. Wt: 206.25 g/mol
InChI Key: SRDNQMPCQFDOJE-UHFFFAOYSA-N
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Description

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes cyclopropyl groups attached to the triazine ring. It has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring .

Mechanism of Action

The mechanism of action of 2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern with cyclopropyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

66215-24-5

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H14N6/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14,15)

InChI Key

SRDNQMPCQFDOJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)NC3CC3

Origin of Product

United States

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